2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid
Description
Properties
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c17-14(18)11-21-15(19)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJVQTUVNVZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ene Reaction for Cyclohexenyl Intermediate
Benzoylformic acid ester (e.g., ethyl benzoylformate) reacts with cyclohexene in the presence of titanium tetrachloride (TiCl₄) at room temperature. The Lewis acid facilitates the formation of 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester (Compound [II] in patent terminology). Key parameters include:
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Molar ratios : 1:1.2–2.2 (ester:cyclohexene)
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Catalyst loading : 1–1.5 equivalents of TiCl₄
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Solvent : Dichloromethane or toluene (5–10 volumes relative to ester)
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Yield : 75–85%
This step avoids extreme temperatures and hazardous solvents (e.g., diethyl ether), addressing limitations of earlier methods.
Hydrogenation to Cyclohexyl Derivative
The cyclohexenyl intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 2–15 bar H₂ pressure. This step saturates the double bond, yielding 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester (Compound [III] ).
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Conditions : 15–60°C, 3–15 hours
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Solvent : Methanol/water mixture (4:1 v/v)
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Yield : 90–95%
Ester Hydrolysis and Acetic Acid Formation
The ester is hydrolyzed to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (Compound [IV] ) using aqueous NaOH (2 M) at 50–80°C. Subsequent esterification with glycolic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) introduces the acetyloxyacetic acid moiety.
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Reaction time : 12–24 hours
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Overall yield : 65–70%
Asymmetric Synthesis for Enantiomerically Pure Product
For applications requiring chiral purity, carbohydrate-derived precursors enable stereospecific synthesis. The Journal of the Chemical Society (1968) outlines a method using 6-deoxy-1,2-O-isopropylidene-5-C-phenyl-β-L-idofuranose:
Key Steps
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Raney Nickel Hydrogenolysis : Retains configuration at the benzylic center, yielding (S)-(+)-2-phenylpropionic acid.
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Grignard Addition : Cyclohexylmagnesium bromide reacts with benzaldehyde derivatives to form the α-hydroxy acid skeleton.
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Optical Resolution : Diastereomeric salt formation with (1R,2S)-(−)-ephedrine separates enantiomers.
Data Comparison
| Parameter | Ene Route | Asymmetric Route |
|---|---|---|
| Yield | 65–70% | 50–55% |
| Enantiomeric Excess | Racemic | >98% (S or R) |
| Complexity | Moderate | High |
Industrial-Scale Optimization
Catalyst Recycling
Patent [US6777576B2] notes that TiCl₄ can be recovered via distillation after the ene reaction, reducing costs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid has several scientific research applications:
Chemistry: Used as a reference standard and impurity in the study of oxybutynin and related compounds.
Biology: Investigated for its effects on gene expression and cell proliferation in bladder smooth muscle cells.
Medicine: Studied as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.
Industry: Utilized in the quality control and assurance processes for pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid involves its role as an inhibitor of cell proliferation and gene expression in bladder smooth muscle cells. The compound interacts with molecular targets and pathways that regulate these cellular processes, although the specific targets and pathways are not fully elucidated.
Comparison with Similar Compounds
Key Observations:
- Acidity: The hydroxyl and acetic acid groups enhance acidity relative to non-hydroxylated analogs like 2-(cyclopentyloxy)acetic acid (pKa ~3–4) .
Pharmacological and Biochemical Relevance
- Mandelic Acid : Widely used as an antibacterial and urinary antiseptic. The target compound’s cyclohexyl substitution may alter membrane permeability or metabolic stability .
- Benzilic Acid: Known for its use in synthesizing anticholinergic agents. The absence of a second phenyl group in the target compound could reduce receptor-binding affinity .
- Cyclohexyl vs. Cyclopentyl : Smaller cyclopentyl rings (as in 2-(cyclopentyloxy)acetic acid) may improve metabolic clearance compared to bulkier cyclohexyl derivatives .
Biological Activity
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid, also known by its CAS number 1797008-83-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.29 g/mol. Its structure features a cyclohexyl group, a hydroxyl group, and an acetyloxy moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, mediators of inflammation and pain .
Table 1: Comparison of COX Inhibition by Related Compounds
| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Therapeutic Use |
|---|---|---|---|
| Aspirin | Yes | Yes | Analgesic, anti-inflammatory |
| Ibuprofen | Yes | Yes | Analgesic, anti-inflammatory |
| This compound | Unknown | Potentially high | Anti-inflammatory potential |
Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may reduce edema and pain in animal models of inflammation, similar to other NSAIDs .
Case Studies
- Animal Model Studies : In a study evaluating the anti-inflammatory effects in rats, administration of the compound resulted in significant reduction of paw edema compared to controls. The mechanism was attributed to COX inhibition and subsequent reduction in prostaglandin synthesis.
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The IC50 values were comparable to those observed for established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid in academic laboratories?
- Methodological Answer : Synthesis typically involves multi-step esterification and hydroxylation reactions. For structurally analogous compounds, methods include:
- Esterification : Reacting cyclohexylphenylacetic acid derivatives with activated acetic acid precursors (e.g., acetyl chloride) under anhydrous conditions.
- Hydroxylation : Introducing the hydroxyl group via catalytic oxidation or selective protection/deprotection strategies .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the ester linkage, hydroxyl group, and cyclohexyl/phenyl substituents. Key signals include downfield-shifted carbonyl carbons (~170 ppm) and hydroxyl protons (~5 ppm, broad) .
- X-ray Crystallography : For absolute configuration determination. For example, related compounds exhibit hydrogen-bonded dimers (O—H⋯O interactions) and chair conformations in cyclohexyl groups .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O—H).
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation (H335 hazard) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How can contradictions in binding affinity data for this compound be resolved?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Compare kinetic parameters (ka, kd) across multiple trials to assess reproducibility.
- Isothermal Titration Calorimetry (ITC) : Validate binding stoichiometry and enthalpy-driven interactions.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational flexibility or solvent effects causing discrepancies .
Q. What experimental designs are optimal for studying enzymatic inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
- Docking Studies : Employ software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cyclooxygenase or lipoxygenase homologs) .
- Site-Directed Mutagenesis : Modify key residues in the enzyme (e.g., catalytic triad) to test interaction hypotheses.
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Challenges : Low solubility in polar solvents; tendency to form amorphous solids.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) or vapor diffusion with acetone/water.
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzofuran derivatives) .
- Data Collection : Optimize cryocooling (173 K) and use synchrotron radiation for high-resolution data (e.g., θmax = 28.4°) .
Q. How can regioselective functionalization of the phenyl ring be achieved?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to control bromination/chlorination positions. For example, bromine in acetic acid selectively substitutes para to electron-donating groups .
- Protection Strategies : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) before functionalizing inert positions.
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze via HPLC for degradation products.
- Thermal Stability : Heat samples to 40–80°C and monitor ester hydrolysis using TLC or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
